molecular formula C11H11NO2 B14458651 N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide CAS No. 72601-07-1

N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide

Cat. No.: B14458651
CAS No.: 72601-07-1
M. Wt: 189.21 g/mol
InChI Key: TZHPCIYFVAYBJO-UHFFFAOYSA-N
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Description

N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide is an organic compound that belongs to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide can be synthesized through a Claisen–Schmidt-type condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base . The reaction typically proceeds under basic or neutral conditions and can yield the desired product in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to a reduction in the production of pro-inflammatory mediators. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide can be compared with other cinnamic acid derivatives. Similar compounds include:

    Cinnamic acid: A simple derivative with a benzene ring and a carboxylic acid group.

    Cinnamaldehyde: Contains an aldehyde group instead of an amide group.

    Cinnamyl alcohol: Features an alcohol group in place of the amide group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

72601-07-1

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

N-[2-(3-oxoprop-1-enyl)phenyl]acetamide

InChI

InChI=1S/C11H11NO2/c1-9(14)12-11-7-3-2-5-10(11)6-4-8-13/h2-8H,1H3,(H,12,14)

InChI Key

TZHPCIYFVAYBJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C=CC=O

Origin of Product

United States

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